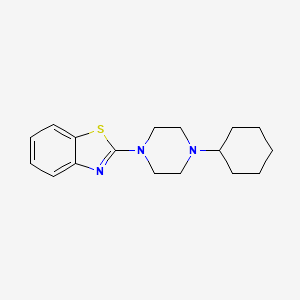

2-(4-Cyclohexyl-1-piperazinyl)benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

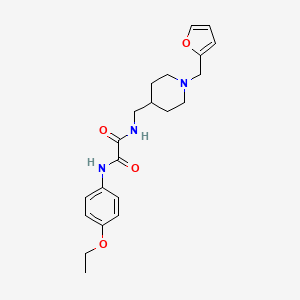

“2-(4-Cyclohexyl-1-piperazinyl)benzothiazole” is a chemical compound that contains a benzothiazole ring fused with a piperazine ring . The benzothiazole part of the molecule consists of a 5-membered 1,3-thiazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of “2-(4-Cyclohexyl-1-piperazinyl)benzothiazole” is based on structures generated from information available in ECHA’s databases. If generated, an InChI string will also be generated and made available for searching.Chemical Reactions Analysis

In the context of chemical reactions, the Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . This review analyses the seven main classes of boron reagent that have been developed .Applications De Recherche Scientifique

Anticancer Applications

- Synthesis of Piperazinyl Benzothiazole Derivatives as Anticancer Agents : A series of substituted 2-(piperazin-1-yl)benzothiazole derivatives coupled with 1,3,4-oxadiazole-2-thiol were synthesized and evaluated for cytotoxicity against various human cancer cell lines. Compounds showed notable cytotoxic activity, with certain derivatives displaying significant effectiveness against skin (A431), breast (MCF-7), and lung (A549) cancer cell lines (Murty et al., 2013).

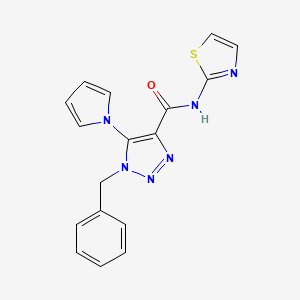

- Benzothiazole-Piperazine-Triazole Hybrids as Anticancer Agents : Novel 1,2,3-triazole based benzothiazole-piperazine conjugates were designed, synthesized, and their antiproliferative activity was assessed against selected human cancer cell lines. Many of these compounds demonstrated moderate to potent activity, indicating their potential as anticancer agents (Aouad et al., 2018).

Antimicrobial Applications

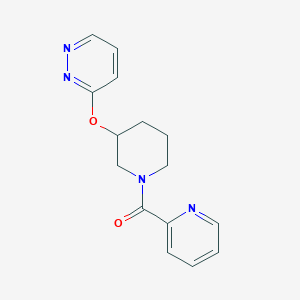

- Antimicrobial Activity of Pyridine Derivatives : Pyridine derivatives incorporating 2-hydroxyethyl piperazine and 2,3-dichloropiperazine showed variable and modest antimicrobial activity against investigated bacterial and fungal strains (Patel, Agravat & Shaikh, 2011).

- Catalytic N-formylation for Antimicrobial Agents : Piperazine-based 2-benzothiazolylimino-4-thiazolidinones were prepared, showing promising antimicrobial activity with minimum inhibitory concentrations in the range of 4–8 µg/mL against bacteria and fungi (Patel & Park, 2015).

Synthesis and Biological Evaluation

- Isoxazolines Linked to 2-Benzoisothiazoles as Apoptotic Agents : A new class of isoxazolines linked via piperazine to 2-benzoisothiazoles was synthesized. These compounds exhibited cytotoxic and antineoplastic activities, suggesting their potential as novel anticancer agents (Byrappa et al., 2017).

- Novel Antitumor Agents via Benzothiazole Derivatives : Research on benzothiazole derivatives highlighted their promise as antitumor agents, exploring structural modifications for enhanced solubility and potency. Preliminary evaluations showed that these derivatives induce cytosolic vacuolization in cancer cells at low concentrations (Xiang et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3S/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h4-5,8-9,14H,1-3,6-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWKFSULGYOHOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyclohexyl-1-piperazinyl)benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2642443.png)

![2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2642446.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2642448.png)

![4-[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2642452.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2642460.png)

![N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2642461.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2642462.png)